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molecular formula C16H18O2 B8010233 3-[3-(Benzyloxy)phenyl]-1-propanol

3-[3-(Benzyloxy)phenyl]-1-propanol

Cat. No. B8010233
M. Wt: 242.31 g/mol
InChI Key: ZJJFPIKMLKBRLY-UHFFFAOYSA-N
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Patent
US06716863B2

Procedure details

In an argon stream, 3-benzyloxybenzaldehyde (21.3 g) and diethylphosphonoethyl acetate (23.6 g) were suspended in dry DMF (250 ml). Under ice cooling and stirring, 65% oily sodium hydride (3.88 g) was added little by little; after completion of this addition, the mixture was stirred at room temperature for 2 hours. After the solvent was distilled off, the residue was dissolved in ethyl acetate and washed with water and saturated saline, after which it was dried over anhydrous sodium sulfate. Under reduced pressure, the solvent was distilled off to yield 33.15 g of a crude product of ethyl (E)-3-[3-(benzyloxy)phenyl]-2-propenate as an oily substance. This product was dissolved in ethanol (406 ml); ethylenediamine-treated 5% palladium carbon [Pd—C (en), 2.7 g] was added, followed by vigorous stirring in a hydrogen atmosphere. Hydrogen (1.75 L) was consumed to complete hydrogenation, and the catalyst was filtered off. Under reduced pressure, the solvent was distilled off; the residue was dissolved in dehydrated THF (120 ml). This solution was added drop by drop to a mixture of lithium aluminum hydride (4.61 g) suspended in dehydrated THF (120 ml) under ice cooling. The reaction mixture was stirred under ice cooling for 1.5 hours and at room temperature for 1 hour. The reaction mixture was added to ice water and acidified, after which it was extracted with ethyl acetate, washed with water and saturated saline, after which it was dried over anhydrous sodium sulfate. Under reduced pressure, the solvent was distilled off; the residue was purified by silica gel column chromatography to yield the titled compound (14.39 g) as a colorless oily substance.
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
23.6 g
Type
reactant
Reaction Step Two
Quantity
3.88 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
palladium carbon
Quantity
2.7 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Six
Quantity
406 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=1)[CH:12]=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:17](OCCP(OCC)(OCC)=O)(=[O:19])[CH3:18].[H-].[Na+].C(N)CN.[H][H]>CN(C=O)C.C(O)C.[C].[Pd]>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH2:12][CH2:18][CH2:17][OH:19])[CH:14]=[CH:15][CH:16]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,8.9|

Inputs

Step One
Name
Quantity
21.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=O)C=CC1
Step Two
Name
Quantity
23.6 g
Type
reactant
Smiles
C(C)(=O)OCCP(=O)(OCC)OCC
Step Three
Name
Quantity
3.88 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N
Name
palladium carbon
Quantity
2.7 g
Type
catalyst
Smiles
[C].[Pd]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O
Step Seven
Name
Quantity
406 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
Under ice cooling and stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after completion of this addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after which it was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Under reduced pressure, the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
to yield 33.15 g of a crude product of ethyl (E)-3-[3-(benzyloxy)phenyl]-2-propenate as an oily substance
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Hydrogen (1.75 L) was consumed
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
DISTILLATION
Type
DISTILLATION
Details
Under reduced pressure, the solvent was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dehydrated THF (120 ml)
ADDITION
Type
ADDITION
Details
This solution was added drop by drop
ADDITION
Type
ADDITION
Details
to a mixture of lithium aluminum hydride (4.61 g)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred under ice cooling for 1.5 hours and at room temperature for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction mixture was added to ice water
EXTRACTION
Type
EXTRACTION
Details
after which it was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after which it was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Under reduced pressure, the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 14.39 g
YIELD: CALCULATEDPERCENTYIELD 59.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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